molecular formula C23H18O7 B2988747 Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate CAS No. 859664-53-2

Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate

Cat. No.: B2988747
CAS No.: 859664-53-2
M. Wt: 406.39
InChI Key: PBZSSWCRBJBPPP-UHFFFAOYSA-N
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Description

“Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” is a chemical compound with the molecular formula C23H18O7 and a molecular weight of 406.39. It is a derivative of coumarin, a class of benzopyrones found in nature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis involved the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . In the crystal structure of a related compound, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reactions with organic halides and O-acylation reactions . The O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride was performed in dichloromethane using a slight excess of triethylamine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones starting from a related coumarin derivative, demonstrating its utility as a precursor for creating compounds with potential antibacterial activity (Čačić et al., 2009).
  • Antibacterial and Antifungal Compounds : Another research effort synthesized thiazole substituted coumarins, indicating the compound's role in generating substances with antibacterial and antifungal properties (Parameshwarappa et al., 2009).
  • Co-crystal Structure Analysis : The co-crystal structure of a similar compound was studied, emphasizing its potential in material science and crystallography (Kadhum et al., 2012).

Biological Activities

  • Antibacterial Effects : Research on new derivatives of 4-hydroxy-chromen-2-one, a structurally similar compound, revealed significant antibacterial activity, suggesting potential pharmaceutical applications (Behrami & Dobroshi, 2019).
  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were explored, underscoring the relevance of such compounds in developing new antimicrobial agents (Čačić et al., 2006).
  • Antioxidative Properties : A study on highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia highlighted its pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, pointing to its potential as a natural source of anti-inflammatory agents (Makkar & Chakraborty, 2018).

Mechanism of Action

While the specific mechanism of action for “Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” is not mentioned in the retrieved papers, coumarin derivatives have been shown to exhibit a variety of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .

Future Directions

Coumarin derivatives have attracted considerable attention due to their diverse biological and pharmacological activities . Future research could focus on exploring the potential applications of “Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate” in various fields, including medicinal chemistry, molecular recognition, and materials science.

Properties

IUPAC Name

propan-2-yl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13(2)28-22(25)12-27-15-7-8-16-17(11-21(24)29-20(16)10-15)18-9-14-5-3-4-6-19(14)30-23(18)26/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSSWCRBJBPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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